molecular formula C11H17O6PS B1608240 (4-Diethoxyphosphorylphenyl) methanesulfonate CAS No. 211055-48-0

(4-Diethoxyphosphorylphenyl) methanesulfonate

Cat. No. B1608240
CAS RN: 211055-48-0
M. Wt: 308.29 g/mol
InChI Key: YRROAECJPUDQID-UHFFFAOYSA-N
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Description

“(4-Diethoxyphosphorylphenyl) methanesulfonate” is a useful research chemical . It has a molecular weight of 308.29 and a molecular formula of C11H17O6PS .


Molecular Structure Analysis

The molecular structure of “(4-Diethoxyphosphorylphenyl) methanesulfonate” can be represented by the canonical SMILES string: CCOP(=O)(C1=CC(=C(C=C1)O)S(=O)(=O)C)OCC .


Physical And Chemical Properties Analysis

“(4-Diethoxyphosphorylphenyl) methanesulfonate” has a molecular weight of 308.29 . It has a complexity of 397 and a topological polar surface area of 87.3 . The compound is canonicalized and has a covalently-bonded unit count of 1 .

Scientific Research Applications

Synthesis and Characterization of Self-Assemblies

One study explored the synthesis and characterization of diethyltin-based three-dimensional self-assemblies derived from sulfonate-phosphonate ligands. This research highlights the potential for creating complex molecular architectures using sulfonate and phosphonate groups, which could have applications in materials science and nanotechnology (Shankar et al., 2011).

Microbial Metabolism of Methanesulfonic Acid

Another study focused on the microbial metabolism of methanesulfonic acid, a stable strong acid involved in the biogeochemical cycling of sulfur. This research could inform environmental science, particularly in understanding sulfur cycles and developing bioremediation strategies (Kelly & Murrell, 1999).

Sulfenic Acids in the Gas Phase

Research on the thermolysis of certain sulfinate compounds provides insights into the electronic structure and thermal stability of sulfenic acids. This information could be useful in developing new chemical synthesis methods and understanding reaction mechanisms (Lacombe et al., 1996).

Oxidation Reactions

Studies on the oxidation of methyl (methylthio)methyl sulfoxide have shown the formation of specific sulfoxides and sulfones, demonstrating the utility of sulfonate derivatives in organic synthesis and the potential for creating novel compounds (Ogura et al., 1980).

Structural and Spectroscopic Studies

The 1:1 complex of 4-nitrophenyl[bis(ethylsulfonyl)]methane with certain catalysts has been studied, illustrating the potential of sulfonate derivatives in forming complexes that could have applications in catalysis and materials science (Binkowska et al., 2001).

properties

IUPAC Name

(4-diethoxyphosphorylphenyl) methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17O6PS/c1-4-15-18(12,16-5-2)11-8-6-10(7-9-11)17-19(3,13)14/h6-9H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRROAECJPUDQID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C1=CC=C(C=C1)OS(=O)(=O)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17O6PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378677
Record name (4-diethoxyphosphorylphenyl) methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Diethoxyphosphorylphenyl) methanesulfonate

CAS RN

211055-48-0
Record name (4-diethoxyphosphorylphenyl) methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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